molecular formula C10H13NO2 B2494869 3-(3-Methoxyphenyl)oxetan-3-amine CAS No. 1332765-95-3; 1332920-67-8

3-(3-Methoxyphenyl)oxetan-3-amine

Cat. No.: B2494869
CAS No.: 1332765-95-3; 1332920-67-8
M. Wt: 179.219
InChI Key: YODQTGCWDBVPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride (CAS 1332765-95-3) is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a 3-methoxyphenyl-substituted oxetane core, a motif gaining significant interest for its ability to improve the physicochemical properties of drug candidates. The oxetane ring is a versatile and polar four-membered heterocycle that serves as a valuable surrogate for carbonyl or gem-dimethyl groups. Its incorporation into small molecules is a established strategy to enhance key properties such as aqueous solubility , reduce lipophilicity , and improve metabolic stability . The strained oxygen-containing ring can act as an effective hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets . This makes this compound hydrochloride a crucial intermediate in the exploration of chemical space, particularly in the development of potent and selective kinase inhibitors where the oxetane may engage the hinge region of the enzyme . Researchers utilize this amine-containing oxetane as a synthetically accessible scaffold for constructing novel compounds targeting a range of human diseases. Its application is relevant in preclinical drug discovery programs for cancer, viral infections, and autoimmune disorders . The compound is supplied with a typical purity of ≥95% to ensure consistency in research outcomes. Please note : This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Properties

IUPAC Name

3-(3-methoxyphenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQTGCWDBVPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)oxetan-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline derivative with an oxetane precursor. For example, analogous routes (e.g., N-(2-Bromo-3-methylphenyl)oxetan-3-amine synthesis) use bases like sodium hydride to deprotonate the amine, followed by nucleophilic substitution with oxetane derivatives under controlled temperatures (40–60°C) . Reaction optimization may include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of oxetane to aryl amine minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).
    Yields are sensitive to moisture; inert atmospheres (N₂/Ar) improve reproducibility .

Q. How does the meta-methoxy substitution influence the compound’s physicochemical properties?

  • Methodological Answer : The meta-methoxy group introduces steric and electronic effects:
  • Lipophilicity : LogP increases compared to non-substituted analogs, enhancing membrane permeability (predicted via computational tools like MarvinSketch).
  • Electronic effects : The methoxy group’s electron-donating nature stabilizes intermediates in electrophilic aromatic substitution.
    Comparative studies with ortho- and para-substituted analogs (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) show meta-substitution reduces ring strain in the oxetane, as confirmed by X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; oxetane protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄NO₂⁺ expected at m/z 200.1015).
  • IR : Stretching frequencies for C-O (oxetane, ~1100 cm⁻¹) and methoxy groups (~1250 cm⁻¹) validate structural motifs .

Advanced Research Questions

Q. How can competing side reactions during nucleophilic substitution on the oxetane ring be mitigated?

  • Methodological Answer : Side reactions (e.g., ring-opening or over-alkylation) are minimized by:
  • Temperature control : Maintaining ≤60°C prevents thermal decomposition.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.
  • Protecting groups : Temporarily protecting the amine (e.g., Boc-protection) reduces unwanted nucleophilic attacks.
    Post-reaction analysis via TLC or HPLC-MS identifies by-products for iterative optimization .

Q. What computational strategies predict the compound’s reactivity in enzymatic environments?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., cytochrome P450 enzymes). Meta-methoxy groups may occupy hydrophobic pockets, as seen in analogs like 3-(Aminomethyl)oxetan-3-amine oxalate .
  • DFT calculations : Predict redox potentials and stability under physiological pH. For example, HOMO-LUMO gaps indicate susceptibility to oxidation .

Q. How do structural analogs compare in stability under acidic or basic conditions?

  • Methodological Answer :
  • Acidic conditions : Oxetane rings undergo acid-catalyzed ring-opening. Meta-substituted derivatives show slower degradation (t₁/₂ ~12 hrs at pH 2) compared to para-substituted analogs (t₁/₂ ~8 hrs), assessed via HPLC .
  • Basic conditions : Oxetane stability improves with electron-withdrawing substituents. Kinetic studies (UV-Vis monitoring at 254 nm) quantify degradation rates .

Q. What in vitro assays validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins.
  • Cellular uptake studies : Radiolabeled compounds (³H/¹⁴C) track intracellular accumulation in model cell lines .

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